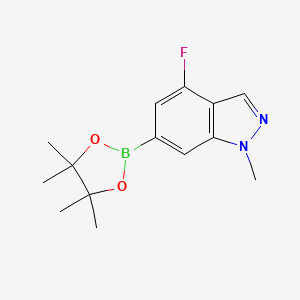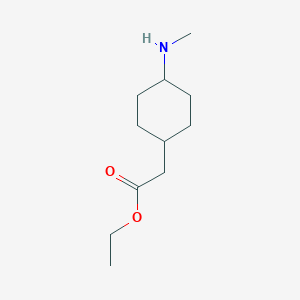
(2-(Cyclopropanecarboxamido)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanecarboxamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarboxamido)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the cyclopropanecarboxamido moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(2-(Cyclopropanecarboxamido)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
Chemistry
In chemistry, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active sites of enzymes, inhibiting their activity. This property is exploited in the development of drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. Additionally, it can be employed in the synthesis of polymers with unique properties .
作用机制
The mechanism of action of (2-(Cyclopropanecarboxamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt the enzyme’s function, leading to therapeutic effects in the treatment of diseases .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyclopropanecarboxamido group, making it less versatile in certain applications.
3-Formylphenylboronic acid: Contains a formyl group instead of the cyclopropanecarboxamido group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical properties and reactivity
属性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
[2-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7,14-15H,5-6H2,(H,12,13) |
InChI 键 |
RGQWCMSURYEQHR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1NC(=O)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


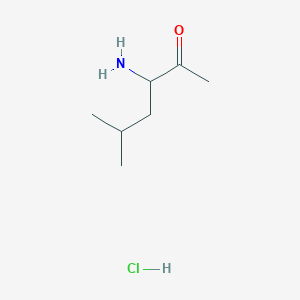
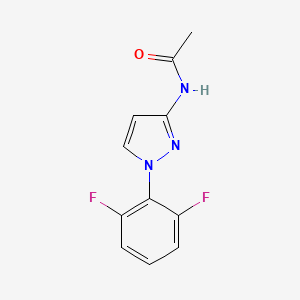
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

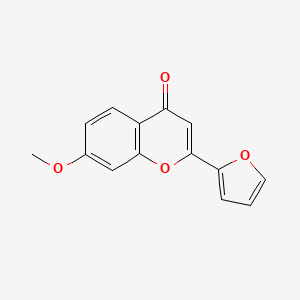
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
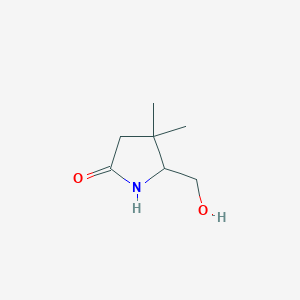
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
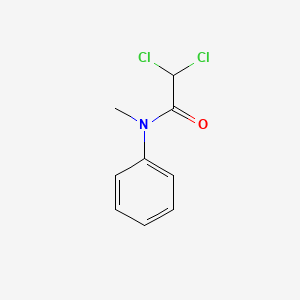
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)


